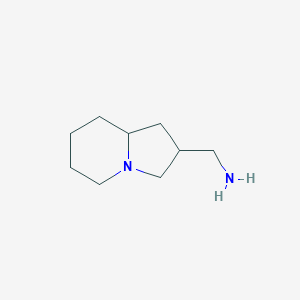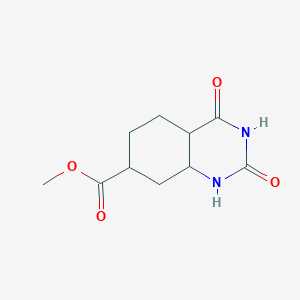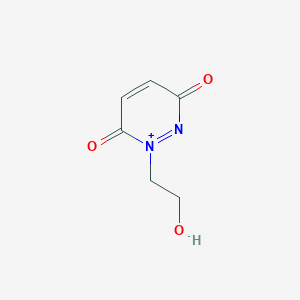
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyethyl group
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be achieved through several routes. One common method involves the reaction of pyridazine derivatives with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include carboxylic acids, dihydropyridazines, and substituted pyridazines.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be compared with other similar compounds, such as:
Pyridazin-3(2H)-ones: These compounds share a similar pyridazine core but differ in their substituents and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and are known for their medicinal properties.
Triazole-fused pyridazines: These compounds feature a triazole ring fused to a pyridazine ring and have applications in medicinal chemistry and materials science. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7N2O3+ |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)pyridazin-1-ium-3,6-dione |
InChI |
InChI=1S/C6H7N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2/q+1 |
Clave InChI |
NFWKEQXLJAQFQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)[N+](=NC1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


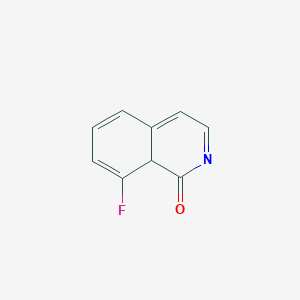
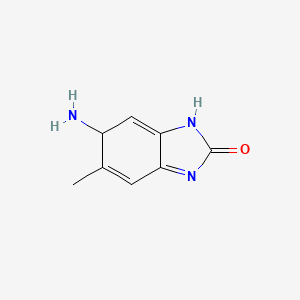
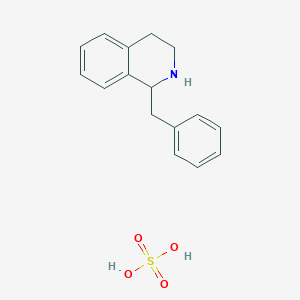
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
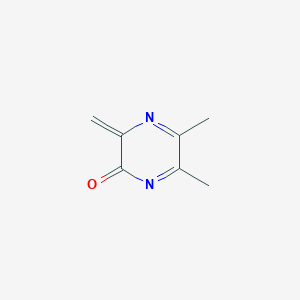

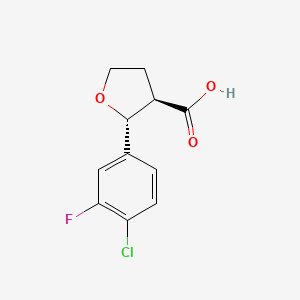
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
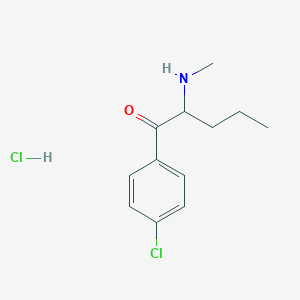
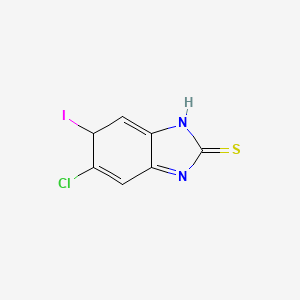
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)
